

# Application Note: Chromatographic Analysis of Steviol Glycosides Using Rebaudioside G as a Standard

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## Compound of Interest

Compound Name: *Rebaudioside G*

Cat. No.: *B1342904*

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## Introduction

Steviol glycosides, extracted from the leaves of *Stevia rebaudiana*, are a class of high-intensity, zero-calorie natural sweeteners gaining significant attention in the food, beverage, and pharmaceutical industries. The sensory profile and quality of stevia extracts are determined by the relative abundance of various steviol glycosides. Accurate and reliable analytical methods are therefore crucial for the quality control and characterization of these compounds. While Rebaudioside A and Stevioside are the most abundant and commonly analyzed steviol glycosides, other minor glycosides such as **Rebaudioside G** (Reb G) are of increasing interest due to their unique sweetness profiles.

This application note provides a detailed protocol for the use of **Rebaudioside G** as a reference standard in the chromatographic analysis of steviol glycosides by High-Performance Liquid Chromatography (HPLC). The methodologies outlined here are intended to serve as a comprehensive guide for researchers and professionals involved in the analysis and quality control of stevia-derived products.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of **Rebaudioside G** and other steviol glycosides.

#### 2.1.1. Materials and Reagents

- **Rebaudioside G** analytical standard ( $\geq 95\%$  purity)
- Other steviol glycoside standards (e.g., Rebaudioside A, Stevioside, etc.) as required
- Acetonitrile (HPLC grade)
- Sodium Phosphate, Monobasic (analytical grade)
- Phosphoric Acid (analytical grade)
- Ultrapure water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- Methanol (HPLC grade) for sample and standard preparation

#### 2.1.2. Instrumentation

- HPLC system equipped with a UV/Vis detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)
- Data acquisition and processing software

#### 2.1.3. Preparation of Standard Solutions

- Stock Standard Solution ( $1000 \text{ }\mu\text{g/mL}$ ): Accurately weigh approximately 10 mg of **Rebaudioside G** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 500  $\mu\text{g/mL}$ . A typical calibration curve may include concentrations of 10, 25, 50, 100, 250, and 500  $\mu\text{g/mL}$ .

#### 2.1.4. Preparation of Sample Solutions

- Accurately weigh a suitable amount of the stevia extract or product.
- Dissolve the sample in methanol or a mixture of methanol and water.
- Use sonication or vortexing to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter prior to injection.

#### 2.1.5. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile and 10 mmol/L Sodium Phosphate Buffer (pH 2.6) in a 32:68 (v/v) ratio <sup>[1]</sup>
Flow Rate	1.0 mL/min <sup>[1]</sup>
Column Temperature	40 °C <sup>[1]</sup>
Detection Wavelength	210 nm <sup>[1]</sup>
Injection Volume	10 µL

#### 2.1.6. Data Analysis

- Identify the **Rebaudioside G** peak in the chromatogram based on its retention time, as determined by the injection of the standard solution.
- Construct a calibration curve by plotting the peak area of the **Rebaudioside G** standard against its concentration.
- Quantify the amount of **Rebaudioside G** in the sample by interpolating its peak area on the calibration curve.

## Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of steviol glycosides using a validated HPLC method. While specific data for **Rebaudioside G** is not extensively

published, the provided values are based on typical performance characteristics observed for other steviol glycosides and can be used as a benchmark for method validation.

Table 1: Chromatographic Parameters

Compound	Estimated Retention Time (min)
Rebaudioside D	3.47[2]
Rebaudioside G	~4.5 (Estimated)
Rebaudioside A	6.95[1]
Stevioside	7.20[1]

Note: The retention time for **Rebaudioside G** is an estimation based on the elution order of other steviol glycosides in similar chromatographic systems. Actual retention times may vary depending on the specific column and instrumental conditions.

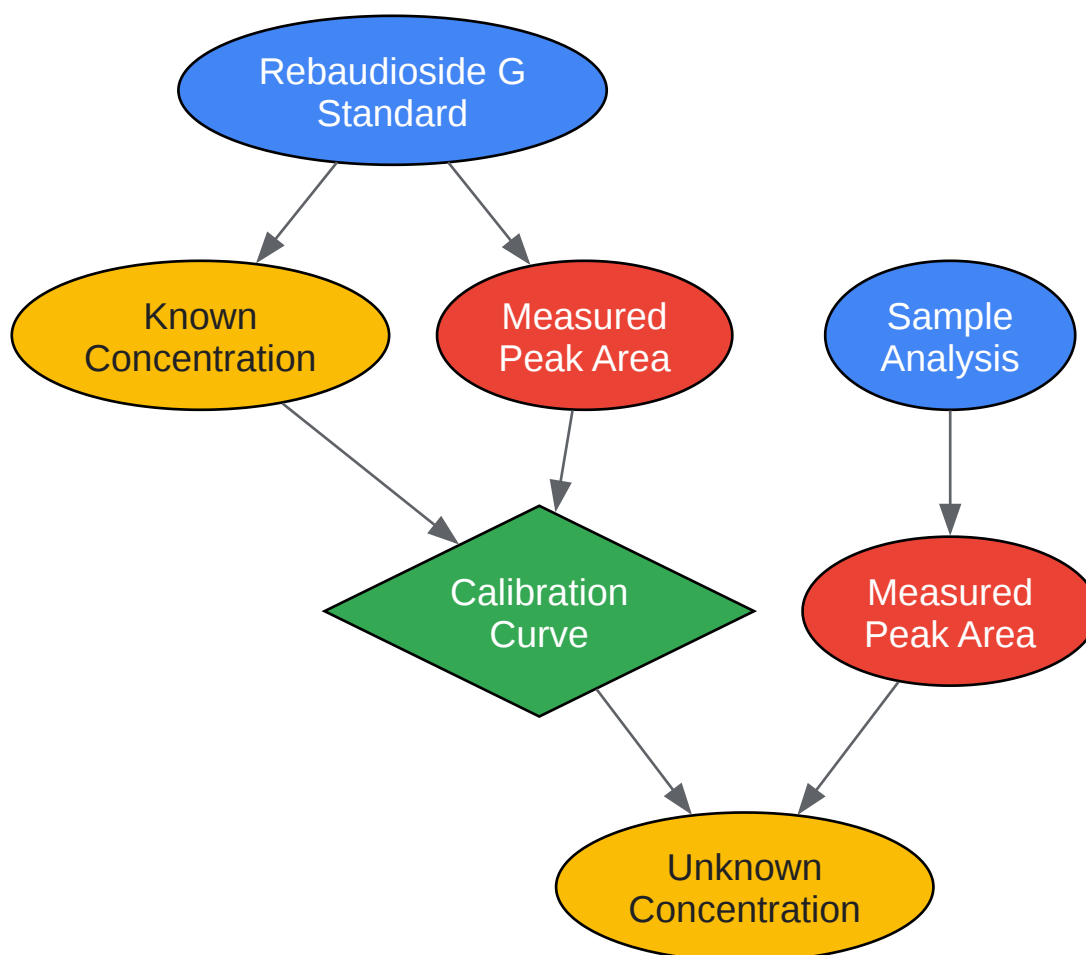
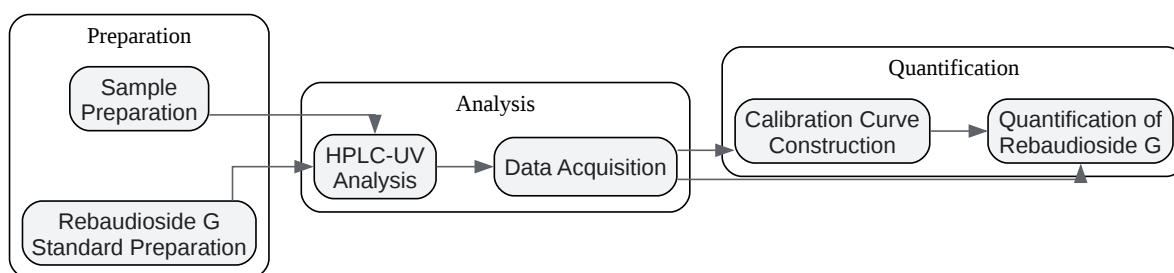
Table 2: Method Validation Parameters

Parameter	Rebaudioside A[1]	Stevioside[1]	Rebaudioside G (Expected Range)
Linearity Range (µg/mL)	100 - 500	100 - 500	10 - 500
Correlation Coefficient (r <sup>2</sup> )	≥0.99	≥0.99	≥0.99
Limit of Detection (LOD) (µg/mL)	17.54	16.62	15 - 20
Limit of Quantification (LOQ) (µg/mL)	53.18	50.37	45 - 60
Recovery (%)	92.29 - 99.5	97.91 - 104.49	90 - 110
Precision (%RSD)	≤6.27	≤6.27	< 5

Note: The expected range for **Rebaudioside G** is based on published data for other steviol glycosides and serves as a target for method development and validation.

## Visualizations

### Experimental Workflow



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## References

- 1. Determination of Rebaudioside A and Stevioside in Leaves of *S. rebaudiana* Bertoni Grown in México by a Validated HPLC Method [scirp.org]
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